molecular formula C16H21NO3 B4586094 methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate

methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate

Cat. No.: B4586094
M. Wt: 275.34 g/mol
InChI Key: HMFVQAOJCOJBEX-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclohexylcarbonyl group attached to an amino group, which is further connected to a methylbenzoate structure

Scientific Research Applications

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and binding affinities.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate typically involves the following steps:

    Formation of the amide bond: The reaction between cyclohexylcarbonyl chloride and 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine or pyridine to form the intermediate amide.

    Esterification: The intermediate amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group can enhance the binding affinity to hydrophobic pockets, while the ester and amide functionalities can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate
  • Methyl 3-aminobenzoate
  • Methyl 4-aminobenzoate

Uniqueness

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions compared to similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(cyclohexanecarbonylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11-8-9-13(16(19)20-2)10-14(11)17-15(18)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFVQAOJCOJBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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